ethyl 2-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate
Description
Ethyl 2-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core substituted with ethoxy, ethyl, methyl, and acetamido-benzoate functional groups. The benzoate ester moiety at the 2-position and the ethoxy group at the 5-position distinguish it from structurally related analogs.
Properties
IUPAC Name |
ethyl 2-[[2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6/c1-5-14-12-24-20-18(19(14)32-6-2)21(29)27(23(31)26(20)4)13-17(28)25-16-11-9-8-10-15(16)22(30)33-7-3/h8-12H,5-7,13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQXGPFTIRIDFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC=C3C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate typically involves a multi-step process. The initial step often includes the formation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the ethoxy and ethyl groups. The final steps involve the acylation of the benzoate moiety and the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl benzoate group undergoes hydrolysis under acidic or basic conditions. In alkaline environments (e.g., NaOH/ethanol), saponification yields the corresponding carboxylic acid derivative. Reaction kinetics depend on solvent polarity and temperature, with optimal yields achieved at 60–80°C.
| Conditions | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1M NaOH, ethanol, reflux | NaOH, H₂O | 2-(2-(...)acetamido)benzoic acid | 85–92 | |
| HCl (conc.), Δ | H₃O⁺ | Partial decomposition | <30 |
Amide Bond Reactivity
The acetamido linker participates in hydrolysis and acyl substitution. Acidic hydrolysis (6M HCl, 100°C) cleaves the amide bond, generating a free amine and carboxylic acid. Nucleophilic acyl substitutions with thionyl chloride (SOCl₂) convert the amide to a reactive acyl chloride intermediate.
| Reaction Type | Conditions | Product | Selectivity |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 100°C, 6h | Pyrido[2,3-d]pyrimidine amine + benzoic acid derivative | Moderate |
| Acyl Chloride Formation | SOCl₂, DMF, 0°C, 2h | 2-(...)acetamido benzoyl chloride | High (>90%) |
Pyrido[2,3-d]pyrimidine Core Modifications
-
Ethoxy Group Substitution : Under strong nucleophiles (e.g., NaN₃/DMF), the ethoxy group undergoes SN2 displacement, forming azide derivatives .
-
Dioxo Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 2,4-dioxo groups to diols, altering biological activity.
| Reaction | Reagents | Outcome | Kinetic Data |
|---|---|---|---|
| Ethoxy → Azide | NaN₃, DMF, 80°C | 5-azido derivative | k = 0.15 h⁻¹ |
| Dioxo → Diol | H₂ (1 atm), Pd-C, EtOH | 2,4-dihydroxy intermediate | t₁/₂ = 45 min |
Photochemical and Thermal Stability
The compound degrades under UV light (λ = 254 nm) via radical pathways, forming quinazoline byproducts. Thermal decomposition (>150°C) generates ethyl benzoate fragments and CO₂.
| Condition | Degradation Pathway | Major Byproducts |
|---|---|---|
| UV irradiation (24h) | C–N bond cleavage | Quinazoline + ethyl benzoate |
| Thermal (160°C, 2h) | Decarboxylation | CO₂ + pyrido[2,3-d]pyrimidine |
Mechanistic Insights
-
Hydrolysis Selectivity : The ethyl benzoate hydrolyzes faster than the acetamido bond due to lower steric hindrance.
-
Ring Stability : The pyrido[2,3-d]pyrimidine core resists ring-opening under mild conditions but decomposes in strong oxidizers (e.g., KMnO₄).
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing the pyridopyrimidine structure exhibit significant antitumor properties. Ethyl 2-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate has been evaluated for its efficacy against various cancer cell lines. Studies suggest that it may inhibit key enzymes involved in cancer cell proliferation .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, indicating that it could serve as a lead compound for developing new antibiotics .
Analgesic Effects
In animal models, derivatives of this compound have exhibited both centrally and peripherally acting analgesic effects. The mechanism may involve modulation of pain pathways through interactions with specific receptors in the nervous system .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds with similar structures. For example:
- Antitumor Evaluation : A study evaluated a series of pyridopyrimidine derivatives for their ability to inhibit tumor growth in xenograft models. The results indicated that certain modifications to the ethyl side chain enhanced antitumor activity significantly .
- Antimicrobial Activity : Another research focused on the antimicrobial properties of related compounds found that modifications to the benzoate moiety could improve efficacy against resistant bacterial strains .
- Analgesic Properties : A comparative study highlighted the analgesic potential of various pyridopyrimidine derivatives using standard pain models in mice, establishing a correlation between structural features and pain relief efficacy .
Mechanism of Action
The mechanism of action of ethyl 2-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between ethyl 2-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate and three related compounds:
Key Observations:
Structural Flexibility : The target compound’s benzoate ester group likely enhances solubility compared to the methoxyethyl analog , though this may come at the cost of increased steric hindrance.
Core Heterocycle : Unlike the tetrahydroimidazo[1,2-a]pyridine derivative , the pyrido[2,3-d]pyrimidine core in the target and its analog provides a rigid, planar structure conducive to π-π stacking interactions in biological targets.
Molecular Weight : The target (522.54 g/mol) is heavier than its pyrido[2,3-d]pyrimidine analog (433.46 g/mol) , which could influence pharmacokinetic properties like membrane permeability.
Research Findings and Hypotheses
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for its methoxyethyl analog , involving condensation of acetamido-benzoate derivatives with the pyrido[2,3-d]pyrimidine core.
- Biological Relevance: Pyrido[2,3-d]pyrimidines are known inhibitors of dihydrofolate reductase (DHFR) and kinases . The benzoate ester in the target may modulate target affinity compared to smaller substituents.
- ADMET Considerations : The ethoxy and ethyl groups may enhance metabolic stability relative to compounds with labile substituents (e.g., nitro groups in ), though in vivo studies are needed to confirm this.
Biological Activity
Ethyl 2-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The biological activity of pyrido[2,3-d]pyrimidines often involves the inhibition of critical enzymes and pathways associated with cell proliferation and survival. Notably, these compounds frequently target dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair by converting dihydrofolate to tetrahydrofolate. Inhibition of DHFR leads to reduced synthesis of nucleotides necessary for RNA and DNA production, ultimately resulting in cell death, particularly in rapidly dividing cancer cells .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit various cancer cell lines by targeting multiple signaling pathways:
- Dihydrofolate Reductase (DHFR) : As mentioned earlier, the compound's ability to inhibit DHFR is a significant mechanism contributing to its anticancer effects.
- Tyrosine Kinases : The compound also demonstrates inhibitory effects on tyrosine kinases involved in cancer progression and metastasis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial efficacy. Studies have shown that derivatives of pyrido[2,3-d]pyrimidines possess significant antibacterial and antifungal activities against various pathogens:
| Pathogen | Activity Observed |
|---|---|
| Escherichia coli | Significant |
| Staphylococcus aureus | Significant |
| Pseudomonas aeruginosa | Moderate |
| Candida albicans | Moderate |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Other Biological Activities
Pyrido[2,3-d]pyrimidines have also been reported to exhibit anti-inflammatory and analgesic effects. These activities are attributed to their ability to modulate various inflammatory pathways and cytokine production .
Case Studies
Several studies have focused on the biological evaluation of pyrido[2,3-d]pyrimidine derivatives:
- Study on DHFR Inhibition : A study demonstrated that specific derivatives showed up to four-fold higher inhibition of DHFR compared to non-substituted analogs. This suggests that structural modifications significantly enhance biological activity .
- Antimicrobial Screening : A series of ethyl derivatives were synthesized and screened against common bacterial strains. Results indicated that compounds with specific substitutions exhibited enhanced antibacterial properties compared to their parent compounds .
Q & A
Q. What are the common synthetic pathways for pyrido[2,3-d]pyrimidine derivatives, and how can they be adapted for synthesizing this compound?
The synthesis of pyrido[2,3-d]pyrimidine scaffolds often involves multi-step reactions, including cyclocondensation of aminouracils with aldehydes or ketones. For example, Hantzsch-like syntheses using substituted acetoacetates and urea derivatives are widely employed . Adaptations for the target compound may require introducing the ethoxy and ethyl substituents at positions 5 and 6 via selective alkylation or protecting-group strategies. Key intermediates, such as the 2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine core, can be functionalized with acetamido-benzoate moieties through nucleophilic acyl substitution .
Q. How can researchers validate the purity and structural integrity of this compound during synthesis?
Purity validation typically employs reversed-phase HPLC with UV detection (e.g., C18 columns, mobile phase: acetonitrile/ammonium acetate buffer at pH 6.5) . Structural confirmation requires combined spectroscopic analysis:
Q. What biological screening strategies are recommended for initial evaluation of this compound?
Prioritize enzyme inhibition assays targeting kinases or dihydrofolate reductase (DHFR), as pyrido[2,3-d]pyrimidines often exhibit affinity for these targets . Use fluorescence-based assays (e.g., ATP-coupled kinase assays) or microbial growth inhibition studies (for DHFR). Parallel cytotoxicity profiling (e.g., MTT assay on HEK293 or HepG2 cells) is critical to identify selective activity .
Q. How should researchers optimize reaction yields for the acetamido-benzoate coupling step?
- Coupling Agents : Use DCC/DMAP or EDC/HOBt for amide bond formation, monitoring pH to avoid hydrolysis.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of the pyrido[2,3-d]pyrimidine intermediate.
- Temperature Control : Maintain 0–5°C during activation to minimize side reactions .
Q. What are the key stability considerations for storing this compound?
Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the ester and dioxo groups. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., free carboxylic acid from ester hydrolysis) .
Advanced Research Questions
Q. How can computational methods guide the design of analogs with improved target affinity?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or VEGFR2). Focus on hydrogen bonding with the dioxo moiety and hydrophobic packing of the ethyl/ethoxy groups.
- QSAR : Develop quantitative structure-activity relationship models using Hammett constants for substituents on the benzoate ring .
Q. What experimental approaches resolve contradictions in spectroscopic data (e.g., ambiguous NOE correlations)?
Q. How can palladium-catalyzed reductive cyclization improve synthetic efficiency?
Replace traditional stepwise cyclization with Pd-catalyzed protocols using CO surrogates (e.g., formic acid derivatives). This method reduces side products and enhances yield for the pyrimidine ring formation. Key parameters:
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Q. How can researchers elucidate the metabolic fate of this compound in preclinical models?
- LC-MS/MS Metabolite ID : Incubate with liver microsomes (human/rat) and profile phase I/II metabolites.
- Isotope Labeling : Use C-labeled ethyl groups to track cleavage pathways.
- CYP Inhibition Assays : Identify enzymes responsible for metabolism (e.g., CYP3A4/2D6) using fluorescent probes .
Data Contradiction Analysis Example
Scenario : Conflicting C NMR data for the ethoxy group’s chemical shift.
Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
